3-Methylundecane

Description

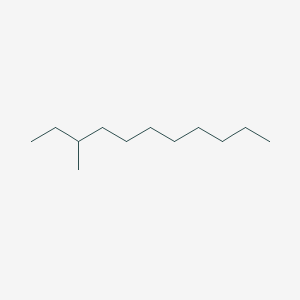

Structure

3D Structure

Propriétés

IUPAC Name |

3-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZWVZNRDDOFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862508 | |

| Record name | 3-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-43-3 | |

| Record name | Undecane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 3 Methylundecane

Chemo- and Enantioselective Synthesis Strategies for Branched Alkanes

The controlled synthesis of specific isomers of branched alkanes like 3-methylundecane requires high chemo- and enantioselectivity. This is particularly crucial when synthesizing biologically active molecules or specific fuel components.

Modern Approaches to Carbon-Carbon Bond Formation in Alkane Synthesis

The construction of the carbon skeleton is the cornerstone of alkane synthesis. Several modern methods have been developed to achieve this with high efficiency and selectivity.

Grignard reagents are powerful tools for forming carbon-carbon bonds. In the context of this compound synthesis, a Grignard reagent can be coupled with a suitable electrophile to construct the branched carbon backbone. For instance, the cross-coupling of a Grignard reagent with an organic halide in the presence of a suitable catalyst can yield the desired alkane. uu.nl A specific example is the reaction of n-decylmagnesium bromide with 2-bromobutane (B33332) in the presence of a cobalt chloride catalyst, which has been shown to produce 3-methyltridecane, a close analog of this compound, in good yield. wiley-vch.de

A study by Donkerboort et al. demonstrated the use of novel tridentate diamino organomanganese(II) complexes as catalysts for the cross-coupling of Grignard reagents with organic bromides. This method afforded this compound in a 94% yield. uu.nl The reaction involves the formation of a diorganomanganese compound which then participates in the cross-coupling reaction. uu.nl

Another approach involves the synthesis of a chiral synthon, 1-bromo-3S-methylundecane, from L-(-)-menthol. researchgate.net This synthon can then be used in subsequent coupling reactions, such as with a Grignard reagent, to introduce the asymmetric center found in specific stereoisomers of this compound. researchgate.net

Table 1: Grignard-based Synthesis of Branched Alkanes

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| n-Octyl bromide | n-Butylmagnesium chloride | Mn(II) complex/CuCl | Dodecane | 83% | uu.nl |

| 2-Bromodecane | Methylmagnesium bromide | Mn(II) complex/CuCl | 2-Methylundecane (B1362468) | 75% | uu.nl |

| 1-Bromooctane | sec-Butylmagnesium chloride | Mn(II) complex/CuCl | This compound | 94% | uu.nl |

Catalytic hydrogenation is a fundamental reaction for converting unsaturated compounds, such as alkenes and alkynes, into saturated alkanes. libretexts.orgorganic-chemistry.org This method is often the final step in a multi-step synthesis of a branched alkane, where the carbon skeleton is first constructed with double or triple bonds, which are then reduced.

For the synthesis of this compound, a precursor like 3-methylundecene or 3-methylundecyne could be hydrogenated. The choice of catalyst is crucial for the efficiency and selectivity of the reaction. Common catalysts include platinum, palladium, and nickel, often supported on carbon (Pd/C). libretexts.orgstanford.edu For complete saturation of an alkyne to an alkane, two equivalents of hydrogen gas are required. libretexts.org

While highly efficient, standard catalytic hydrogenation of an alkyne proceeds through an alkene intermediate that is typically not isolated. libretexts.org To achieve partial reduction to a cis-alkene, a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) is used. masterorganicchemistry.com For the formation of a trans-alkene, a dissolving metal reduction, such as with sodium in liquid ammonia, is employed. libretexts.org These stereochemically controlled alkene intermediates can be valuable in the synthesis of specific stereoisomers of this compound.

A study on the synthesis of renewable jet fuel described the preparation of 5-methylundecane, another branched alkane, via the hydrogenation of 5-methyleneundecane over a 10% Pd/C catalyst. acs.org

Table 2: Catalytic Hydrogenation Methods for Alkane Synthesis

| Substrate | Catalyst/Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Alkyne | Pt, Pd, or Ni | Alkane | Complete saturation | libretexts.org |

| Alkyne | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | cis-Alkene | Partial reduction, syn-addition | masterorganicchemistry.com |

| Alkyne | Na/NH₃ | trans-Alkene | Partial reduction, anti-addition | libretexts.org |

The Acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to produce an α-hydroxy ketone, also known as an acyloin. stackexchange.com This can be a key step in building the carbon framework for a branched alkane. The resulting acyloin can then be reduced to the corresponding alkane.

The Wolff-Kishner reduction is a method used to convert a carbonyl group (from a ketone or aldehyde) into a methylene (B1212753) group (-CH₂). stackexchange.compearson.com This reaction involves the formation of a hydrazone intermediate by reacting the carbonyl compound with hydrazine (B178648) (H₂NNH₂), followed by treatment with a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. pearson.com This two-step process effectively removes the oxygen atom from the carbonyl group, yielding an alkane. pearson.com

For the synthesis of a branched alkane like this compound, one could envision a strategy where a ketone with the appropriate carbon skeleton is first synthesized and then subjected to Wolff-Kishner reduction. For example, undecan-3-one could be a precursor, which upon reduction would not yield this compound, but rather n-undecane. A more complex ketone would be required to generate the desired branched structure.

Beyond the more common methods, several specialized coupling reactions are employed to construct branched alkane architectures. The Wurtz reaction, for instance, involves the coupling of two alkyl halides in the presence of sodium metal. stackexchange.com However, this reaction is often limited by the formation of side products. scribd.com

More modern and selective methods include transition-metal-catalyzed cross-coupling reactions. These reactions offer greater control over the formation of specific carbon-carbon bonds. For example, the Suzuki and Negishi couplings are powerful methods for creating C(sp³)-C(sp³) bonds, which are central to the construction of branched alkanes.

In the context of synthesizing complex branched structures, chemo- and enantioselective transformations of polyborylalkanes have emerged as powerful strategies. acs.org These methods allow for the programmed and stereoselective introduction of alkyl groups, leading to the construction of chiral alkanes with high precision. acs.org

Acyloin Condensation and Wolff-Kishner Reduction Routes

Sustainable and Green Chemistry Aspects in Alkane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of alkanes to minimize environmental impact and improve efficiency. fitt-iitd.inijfmr.com This involves the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents. ijfmr.combiofueljournal.com

One approach is the development of catalytic systems that operate under mild conditions and can be recycled and reused. fitt-iitd.inresearchgate.net For instance, the use of a Brønsted acid catalyst in a recoverable solvent system has been reported for the synthesis of substituted alkanes from aldehydes and ketones. fitt-iitd.in Another green approach is fluorous biphasic catalysis, where the catalyst is dissolved in a fluorocarbon solvent phase, allowing for easy separation from the product in a different solvent phase. researchgate.net

The synthesis of branched alkanes from renewable resources is also a major focus. researchgate.netacs.org For example, C₆–C₁₅ branched alkanes have been synthesized from acetone, which can be derived from lignocellulose, through a self-condensation and hydrodeoxygenation process. rsc.org Similarly, jet fuel range branched alkanes have been synthesized from xylose and methyl isobutyl ketone, both derivable from lignocellulose. acs.org

Microbial biosynthesis presents another promising avenue for the sustainable production of alkanes. biofueljournal.com Genetic engineering of microorganisms can be used to create metabolic pathways that produce specific branched-chain alkanes. biofueljournal.com

Renewable Feedstock Utilization for Hydrocarbon Production

The production of hydrocarbons from renewable feedstocks is a cornerstone of creating sustainable fuels and chemicals. dieselnet.com These "drop-in" fuels are chemically similar to their petroleum-derived counterparts, making them compatible with existing infrastructure. dieselnet.comenergy.gov A variety of biomass sources can be utilized, including lipids (vegetable oils, animal fats) and lignocellulosic materials (agricultural residues, woody biomass). energy.govgoogle.com

Several pathways exist to convert these renewable feedstocks into hydrocarbons:

Oleochemical Processes: These processes convert lipids into hydrocarbons. A primary example is hydroprocessing, which produces hydrogenated vegetable oils (HVO) or hydrogenated esters and fatty acids (HEFA). dieselnet.com

Thermochemical Processes: These methods use heat to break down biomass. Pyrolysis and gasification are two main routes. dieselnet.comenergy.gov Pyrolysis of lignocellulosic material yields a pyrolysis oil that can be further refined. google.com

Biochemical Processes: These pathways use microorganisms or enzymes to convert biomass into desired hydrocarbons. dieselnet.com

A specific example relevant to branched alkanes is the synthesis of 5-methylundecane, a C12 isomer, from 1-hexene (B165129), which can be derived from the dehydration of bio-ethanol. google.comacs.org This process involves the oligomerization of 1-hexene followed by hydrogenation. acs.org

Chemoenzymatic and Biocatalytic Pathways to Branched Hydrocarbons

Chemoenzymatic and biocatalytic approaches offer high selectivity and milder reaction conditions for the synthesis of complex molecules like branched hydrocarbons. These methods often draw inspiration from natural metabolic pathways.

Cyanobacteria, for example, naturally produce a variety of hydrocarbons, including branched alkanes like 3-methylheptadecane, 4-methylheptadecane, and 5-methylheptadecane. plos.org They utilize specific biosynthetic pathways to achieve this. Two primary pathways have been identified:

FAAR/ADO Pathway: This involves a fatty acyl-ACP reductase (FAAR) and an aldehyde-deformylating oxygenase (ADO) to convert fatty acids into alkanes. plos.org

Olefin Synthase (OLS) Pathway: This pathway, involving a polyketide synthase, elongates a fatty acyl chain and then decarboxylates it to form a terminal alkene. plos.org

Research has also explored the use of engineered microbial systems for the production of branched-chain hydrocarbons. researchgate.net For instance, biocatalytic pathways have been designed to produce gaseous hydrocarbons like isobutane (B21531) from amino acids such as leucine, utilizing a cascade of enzymatic reactions. researchgate.net Another innovative approach is the methanol (B129727) condensation cycle (MCC), a synthetic biocatalytic pathway that can convert methanol into higher-chain alcohols like n-butanol in a carbon-conserved and ATP-independent manner. pnas.org

The synthesis of specific isomers, such as (S,S,S)-diprionylacetate, has utilized key synthons like 1-bromo-3S-methylundecane, which can be prepared through chemo- and stereoselective transformations of derivatives of L-(-)-menthol. researchgate.netresearchgate.net Additionally, the synthesis of 2-methylundecane has been achieved through a two-step catalytic cascade process involving the aldol (B89426) condensation of furfural (B47365) with methyl isobutyl ketone followed by hydrodeoxygenation. scispace.com

Functionalization and Derivatization Mechanisms of Alkanes

Alkanes are notoriously unreactive due to their strong, nonpolar C-H bonds, making their selective functionalization a significant chemical challenge. illinois.edu However, recent advancements in catalysis are providing new avenues for converting these inert molecules into more valuable products.

Carbon-Hydrogen Bond Activation Strategies

The direct activation of C-H bonds is a highly sought-after transformation in organic synthesis. This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical processes. dmaiti.com

Transition metal complexes are at the forefront of C-H activation research. dmaiti.com These catalysts can operate through various mechanisms to cleave the strong C-H bond and introduce new functional groups. acs.org

Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity due to their well-defined active sites. rsc.orgliverpool.ac.uk These systems can be finely tuned by modifying the ligands around the metal center.

Several mechanisms for C-H activation by homogeneous transition metal catalysts have been identified:

Oxidative Addition: Typically seen with electron-rich, low-valent metals, this process involves the insertion of the metal into the C-H bond, increasing the metal's oxidation state and coordination number by two. acs.org

σ-Bond Metathesis: This mechanism is common for early transition metals that lack available d-electrons for oxidative addition. acs.org

Electrophilic Activation: An electropositive metal coordinates to the C-H bond, withdrawing electron density and making the hydrogen more acidic and susceptible to abstraction. acs.org

1,2-Addition: The C-H bond adds across a metal-ligand multiple bond. acs.org

A notable application of homogeneous catalysis is the borylation of alkanes, which converts inert C-H bonds into versatile C-B bonds. researchgate.netrsc.org Rhodium, iridium, and rhenium complexes have been shown to be effective catalysts for this transformation. researchgate.net For instance, iridium catalysts have been used for the borylation of methane. rsc.org Copper-based catalysts have also been developed for the mild oxidation and carboxylation of linear and cyclic alkanes. rsc.org

The table below summarizes some key transition metals and their roles in homogeneous C-H functionalization of alkanes.

| Transition Metal | Reaction Type | Product(s) | Reference(s) |

| Rhodium (Rh) | Borylation | Alkylboron compounds | researchgate.net |

| Iridium (Ir) | Borylation | Alkylboron compounds | researchgate.netrsc.org |

| Rhenium (Re) | Borylation | Alkylboron compounds | researchgate.net |

| Palladium (Pd) | Carboxylation | Carboxylic acids | rsc.org |

| Copper (Cu) | Oxidation, Carboxylation | Alcohols, Ketones, Carboxylic acids | rsc.org |

| Silver (Ag) | Carbene Insertion | Functionalized alkanes | rsc.org |

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are widely used in industrial processes due to their ease of separation and recovery. liverpool.ac.uk However, they often require harsh conditions like high temperatures and pressures, and can suffer from lower selectivity compared to homogeneous systems. illinois.edu

The dehydrogenation of light alkanes to produce alkenes is a major industrial process that relies on heterogeneous catalysts, commonly based on platinum (Pt) or chromium (Cr). ou.edunih.gov These reactions are thermodynamically favored at high temperatures and low pressures. ou.edu The active sites on these catalysts facilitate the cleavage of C-H bonds. On metal oxides, this can occur via hydrogen abstraction, while on metal surfaces, it is thought to proceed through a three-centered transition state where the metal atom inserts into the C-H bond. ou.edu

Recent research has focused on creating well-defined, isolated metal sites on solid supports to improve the selectivity of heterogeneous catalysts. nih.gov For example, the use of molecular sieves with specific pore sizes can direct the functionalization to particular positions on an alkane chain. illinois.edu

The table below provides an overview of common heterogeneous catalysts used in alkane conversion.

| Catalyst Type | Reaction | Key Features | Reference(s) |

| Platinum-based (e.g., Pt-Sn/Al2O3) | Dehydrogenation | High activity, requires regeneration | ou.edunih.gov |

| Chromium-based (e.g., Cr2O3/Al2O3) | Dehydrogenation | Stable at high temperatures | ou.edunih.gov |

| Metal Oxides | Dehydrogenation, Oxidation | C-H activation via hydrogen abstraction | ou.eduresearchgate.net |

| Zeolites/Molecular Sieves | Isomerization, Cracking, Selective Oxidation | Shape-selectivity based on pore structure | illinois.eduliverpool.ac.uk |

Homogeneous Catalysis for Selective C-H Functionalization

Radical-Mediated C-H Activation Processes

The functionalization of alkanes such as this compound is a significant challenge in organic chemistry due to the kinetic inertness of their C-H bonds. zioc.ru Radical-mediated processes provide a powerful strategy for activating these strong bonds. These reactions typically proceed via a hydrogen atom transfer (HAT) mechanism, where a highly reactive radical species abstracts a hydrogen atom from the alkane backbone to form a more stable alkyl radical. researchgate.net The resulting alkyl radical can then be trapped or undergo further reactions to install a new functional group. acs.org

In a branched alkane like this compound, which possesses primary, secondary, and a tertiary C-H bond, the site of activation is dictated by the stability of the resulting carbon-centered radical. The general order of reactivity is tertiary > secondary > primary. This regioselectivity arises because the stability of the carbon-centered radical intermediate increases in the same order (tertiary > secondary > primary). rsc.org Therefore, radical abstraction is most likely to occur at the C-3 position of this compound. The development of modular platforms for diverse C-H functionalization reactions remains a highly desirable goal in modern synthesis. researchgate.net

S-centered Radicals in Aliphatic C-H Thiolation

Traditionally, sulfur-centered (thiyl) radicals were not considered effective for activating the strong C-H bonds of alkanes due to their inherent stability, which makes the hydrogen abstraction step thermodynamically unfavorable. zioc.ru However, recent advancements have overcome this limitation. Researchers have developed a metal- and catalyst-free method using tetrafluoropyridinyl disulfide, which, under visible light irradiation, generates a highly electrophilic fluorinated thiyl radical. zioc.ruresearchgate.net

This potent radical is capable of abstracting hydrogen atoms from unactivated C-H bonds, enabling the direct thiolation of alkanes. zioc.ru The key to this process is the extreme electrophilicity of the radical, which dramatically alters the reaction's energy profile. zioc.ru The reaction preferentially targets the most electron-rich C-H bonds, which translates to a high regioselectivity for tertiary C-H bonds over secondary and primary ones. rsc.org This selectivity is attributed to the heightened stability of the tertiary carbon-centered radical formed during the radical chain propagation. rsc.org In the context of this compound, this methodology would favor the functionalization at the tertiary carbon (C-3). The resulting alkyl sulfides are valuable intermediates, serving as photoredox-active radical precursors for subsequent reactions. researchgate.net

Theoretical Insights into C-H Bond Activation Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining insight into the mechanisms and kinetics of C-H bond activation in alkanes. rsc.orgrsc.orgresearchgate.net These theoretical approaches allow for the detailed analysis of reaction pathways and the calculation of activation energy barriers, providing guidance for the design and optimization of catalysts. rsc.orgresearchgate.net

The activation of C-H bonds is a challenging process due to the bond's stability and the absence of a dipole moment. rsc.org Theoretical studies on the activation of light alkanes, such as propane, on transition metal surfaces provide a model for understanding the behavior of more complex branched alkanes. One useful approach is the activation strain model, which deconstructs the activation energy barrier into two key components: the activation strain and the interaction energy. mdpi.com

Activation Strain (ΔE‡strain) : The energy required to deform the reactants (the alkane and the catalyst) into the geometry they adopt at the transition state.

Interaction Energy (ΔE‡int) : The stabilizing interaction between the deformed reactants at the transition state.

A theoretical study on the activation of propane's C-H bonds by a single platinum atom illustrates these principles. The results indicate that the formation of C-H insertion intermediates is kinetically favored over C-C insertion. mdpi.com

| Reaction Coordinate | Total Activation Energy (ΔE‡) (kJ·mol⁻¹) | Activation Strain (ΔE‡strain) (kJ·mol⁻¹) | Interaction Energy (ΔE‡int) (kJ·mol⁻¹) |

|---|---|---|---|

| Primary C-H Cleavage | 60-70 (approx.) | - | - |

| Secondary C-H Cleavage | 60-70 (approx.) | - | - |

These computational models show that variations in activation barriers between different alkanes can often be attributed to differences in dispersion contributions, which are determined by the carbon-chain length. d-nb.info

Oxidative and Reductive Transformation Mechanisms of Branched Alkanes

Branched alkanes undergo distinct oxidative and reductive transformations, often involving radical intermediates and leading to a variety of functionalized products.

Oxidative Transformations

The atmospheric oxidation of branched alkanes, initiated by hydroxyl (OH) radicals, is a key process in the formation of secondary organic aerosol (SOA). d-nb.info Studies on 2-methylundecane, an isomer of this compound, provide a detailed mechanistic picture under low-NOx conditions. d-nb.inforesearchgate.net

Initiation : An OH radical abstracts a hydrogen atom from the alkane, forming an alkyl radical (R•).

Peroxy Radical Formation : The alkyl radical rapidly reacts with molecular oxygen (O2) to form an alkyl peroxy radical (RO2•).

Termination/Propagation : The primary fate of the RO2• radical under low-NOx conditions is reaction with the hydroperoxy radical (HO2). This can lead to the formation of hydroperoxides (ROOH), alcohols (ROH), and ketones (R'=O). d-nb.info

A critical feature of branched alkane oxidation is the increased likelihood of fragmentation reactions, which lead to more volatile products compared to the oxidation of linear or cyclic alkanes. d-nb.inforesearchgate.net Another oxidative pathway occurs in biological systems. For example, the bacterium Brevibacterium erythrogenes metabolizes branched alkanes like 2-methylundecane through a pathway involving oxidation to dicarboxylic acids, which then undergo beta-oxidation. asm.org

Reductive Transformations

Reductive transformations of branched alkanes typically start from a functionalized precursor. The goal is often the removal of a functional group to yield the parent alkane.

Reduction of Thioethers : Thiol derivatives of alkanes can be reduced back to the alkane. For instance, 2-methylundecane-2-thiol (B158196) can be reduced to yield 2-methylundecane.

Reductive Dehalogenation : Haloalkanes can be reduced to alkanes using various reagents, including organotin hydrides or silanes, often via a free radical mechanism. organic-chemistry.org

Reductive Amination : While this process builds a more complex molecule, it is a reductive method that can install a branched alkyl group onto an amine. An aldehyde or ketone is first reacted with an amine to form an imine or enamine, which is then reduced. Using a ketone results in a branched alkyl substituent on the final amine. masterorganicchemistry.com

Mechanistic Studies of this compound Reactions

While specific mechanistic studies on this compound are limited, extensive research on its isomer, 2-methylundecane, in the context of atmospheric chemistry provides significant insights that are directly applicable.

The OH-initiated oxidation of 2-methylundecane has been studied in environmental chambers to determine its potential to form secondary organic aerosol (SOA). d-nb.infod-nb.info The general mechanism under low-NOx conditions involves the formation of an alkyl peroxy radical (RO2•) which subsequently reacts with HO2. d-nb.info This reaction is a key step in atmospheric oxidation chemistry and controls the distribution of oxidation products. d-nb.info

Studies comparing C12 alkanes show that molecular structure has a profound effect on SOA yield. Branched structures like 2-methylundecane tend to produce lower SOA yields compared to cyclic alkanes like cyclododecane. This is because the reaction of branched structures leads to greater fragmentation and the formation of more volatile products that are less likely to partition into the particle phase. d-nb.inforesearchgate.netd-nb.info

| Compound | Structure Type | SOA Yield (High-NOx) | SOA Yield (Low-NOx) |

|---|---|---|---|

| n-dodecane | Linear | ~20-40% | ~3.3% |

| 2-methylundecane | Branched | ~10-20% | ~3-5% |

| hexylcyclohexane | Cyclic/Branched | ~20-40% | ~10-20% |

| cyclododecane | Cyclic | ~80-160% | ~40-80% |

In microbiology, the degradation of 2-methylundecane by Brevibacterium erythrogenes has been shown to proceed via a distinct dicarboxylic acid pathway, which is different from the beta-oxidation system used for normal alkanes. asm.org This suggests an inducible pathway specifically for the catabolism of branched-chain alkanes. asm.org this compound has also been identified as a volatile organic compound and a potential marker in contexts such as food spoilage and disease diagnosis, though the specific mechanisms of its formation in these environments are not fully elucidated. researchgate.netmdpi.com

Advanced Analytical and Spectroscopic Characterization of 3 Methylundecane

High-Resolution Chromatographic and Mass Spectrometric Techniques

The separation and identification of 3-methylundecane from intricate hydrocarbon matrices, such as those found in fuels and environmental samples, necessitate the use of powerful analytical instrumentation. syngeneintl.comncat.edu Comprehensive two-dimensional gas chromatography and advanced mass spectrometry are at the forefront of these analytical efforts.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Hydrocarbon Mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolving power compared to conventional one-dimensional GC, making it an ideal technique for the analysis of complex hydrocarbon mixtures. longdom.orgrsc.org In GC×GC, two columns with different stationary phases are connected in series, providing orthogonal separation of analytes. longdom.org This powerful separation technique has been successfully employed in the analysis of various complex samples, including petroleum, fuels, and environmental extracts, where numerous isomers of long-chain alkanes, including this compound, are present. rsc.orgcapes.gov.brnih.govresearchgate.net

The structured chromatograms generated by GC×GC allow for the separation of compounds by classes, such as distinguishing branched alkanes from n-alkanes and cyclic hydrocarbons. capes.gov.brnih.govresearchgate.net For instance, in the analysis of volatile compounds in peanuts, GC×GC coupled with time-of-flight mass spectrometry (TOF-MS) enabled the identification of this compound among hundreds of other volatile organic compounds. ccsenet.orgncsu.eduresearchgate.net The enhanced separation provided by GC×GC is critical for resolving co-eluting components that would otherwise interfere with accurate identification and quantification. longdom.org

Advanced Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of hydrocarbons. whitman.edu When coupled with GC, it allows for the identification of individual components within a complex mixture based on their mass spectra. The fragmentation pattern of this compound in a mass spectrometer provides key information for its identification. The NIST Mass Spectrometry Data Center contains reference spectra for this compound, which show characteristic fragment ions that aid in its distinction from other C12H26 isomers. nih.gov

Advanced Spectroscopic Methods for Molecular Structure and Conformation

Beyond chromatographic and mass spectrometric techniques, advanced spectroscopic methods provide detailed insights into the molecular structure and conformational preferences of branched alkanes like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Branched Alkanes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. rsc.org For branched alkanes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon atom. scholaris.cacopernicus.org

In the case of this compound, the ¹³C NMR spectrum would exhibit distinct signals for each of the non-equivalent carbon atoms in the molecule. The chemical shifts of these signals are indicative of their position within the carbon chain and the degree of branching. For example, the carbon atom at the branch point (C3) and the methyl group carbon would have characteristic chemical shifts that distinguish them from the other methylene (B1212753) and methyl carbons in the undecane (B72203) chain. nih.gov While specific high-resolution NMR data for this compound is not extensively published in readily available literature, the principles of NMR analysis of branched alkanes are well-established. docbrown.info The analysis of structurally similar compounds demonstrates that different methyl and methylene groups will have unique chemical shifts, and the integration of the proton signals in the ¹H NMR spectrum corresponds to the number of protons in each unique environment. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ slightly from experimental values.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~14 |

| C2 | ~23 |

| C3 | ~34 |

| C4 | ~30 |

| C5 | ~27 |

| C6 | ~32 |

| C7 | ~32 |

| C8 | ~30 |

| C9 | ~23 |

| C10 | ~14 |

| C11 | ~11 (methyl branch) |

| C12 (from undecane chain) | Not applicable |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is particularly sensitive to the conformational state of molecules. shu.ac.ukcdnsciencepub.com Alkanes can exist in various conformations due to rotation around their carbon-carbon single bonds. tandfonline.com The different conformers (e.g., trans and gauche) give rise to distinct vibrational frequencies. cdnsciencepub.com

For branched alkanes like this compound, the presence of multiple conformers at room temperature is expected. tandfonline.comresearchgate.net By analyzing the IR and Raman spectra, particularly in the fingerprint region, it is possible to identify bands corresponding to specific conformational isomers. tandfonline.comresearchgate.net For example, studies on other branched alkanes have shown that certain vibrational modes are sensitive to the local conformation around the branch point. researchgate.net While a detailed conformational analysis of this compound using vibrational spectroscopy is not widely reported, the principles established from studies of similar molecules like 3,3-dimethylhexane (B1196316) indicate that different conformers would have unique spectral signatures. tandfonline.com This allows for the study of the conformational equilibrium and the factors that influence it, such as temperature and solvent. cdnsciencepub.comresearchgate.net

Table 2: General IR Absorption Regions for Alkanes

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C-H stretch | 2850-3000 |

| -CH₂- bend (scissoring) | ~1465 |

| -CH₃ bend (asymmetrical) | ~1450 |

| -CH₃ bend (symmetrical) | ~1375 |

| C-C stretch | 800-1200 |

Integration of Computational Methods in Analytical Chemistry

The integration of machine learning (ML) and deep learning (DL) has marked a significant technological advancement in hydrocarbon analysis, enabling high-throughput screening and accurate prediction of molecular properties from structural data. nih.govacs.orgdergipark.org.tr These computational approaches are increasingly employed to model the complex, non-linear relationships between a hydrocarbon's structure and its physicochemical and thermochemical properties, offering a rapid and cost-effective alternative to expensive and time-consuming experimental measurements. nih.govresearchgate.net For alkanes like this compound, these methods provide powerful tools for property prediction and analysis within complex mixtures. researchgate.netarxiv.org

Machine learning models are data-driven algorithms trained on large datasets to identify patterns and make predictions. nih.gov In the context of hydrocarbon analysis, this involves using molecular descriptors—numerical representations of a molecule's structure—as input features to predict properties such as boiling point, heat capacity, and viscosity. researchgate.netresearchgate.net Common ML algorithms applied to hydrocarbon property prediction include Support Vector Regression (SVR), Random Forest Regression (RFR), and Artificial Neural Networks (ANNs). researchgate.netacs.orgmdpi.com For instance, ANNs have been successfully used to model the boiling point, vapor pressure, heat capacity, and melting point of various alkanes by encoding the molecular structure into a set of numerical descriptors. researchgate.net These models often outperform traditional group contribution methods in accuracy. acs.orgbme.hu

Deep learning, a subset of machine learning, utilizes more complex neural network architectures, such as Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), to learn from vast amounts of data. mdpi.comresearchgate.net Architectures like Directed Message-Passing Neural Networks (D-MPNNs) and Bidirectional Long Short-Term Memory (BiLSTM) networks can directly process molecular representations like SMILES (Simplified Molecular-Input Line-Entry System) strings or molecular graphs. acs.orgnih.govmdpi.com This allows for end-to-end learning, where the model automatically extracts relevant features from the raw molecular structure, eliminating the need for manual feature engineering. core.ac.uk Such approaches have shown significant improvements in predicting properties for both pure compounds and complex hydrocarbon mixtures. figshare.comacs.org

The predictive power of these models is demonstrated by their high accuracy across various properties. For example, neural network models have achieved a high coefficient of determination (R²) for predicting properties like boiling points and heat capacities of alkanes. arxiv.orgresearchgate.net The table below summarizes the performance of different ML models in predicting various hydrocarbon properties.

Table 1: Performance of Various Machine Learning Models in Predicting Hydrocarbon Properties

| Machine Learning Model | Predicted Property | Target Molecules | Performance Metric (R²) | Source(s) |

|---|---|---|---|---|

| Artificial Neural Network (ANN) | Boiling Point | Alkanes | >0.99 | arxiv.orgresearchgate.net |

| Artificial Neural Network (ANN) | Heat Capacity | Alkanes | 0.997 | researchgate.net |

| Artificial Neural Network (ANN) | Flash Point | Linear Alkanes | 0.999 | researchgate.net |

| Support Vector Regression (SVR) | Enthalpy of Formation (ΔfH⁰) | Alkanes, Alkenes, Alkynes | Better than group additivity | acs.org |

| Random Forest Regression (RFR) | Oil Production | Unconventional Tight Reservoirs | 0.963 (Validation Set) | mdpi.com |

The development of large curated datasets has been fundamental to the success of these ML and DL models. nih.govcecam.org By training on extensive libraries of molecular data, these models can learn intricate structure-property relationships. For specific compounds like this compound, ML models can predict properties with notable accuracy, as shown in the comparative table below.

Table 2: Comparison of Experimental and Neural Network Predicted Melting Point for this compound

| Compound | Experimental Melting Point (°C) | Predicted Melting Point (°C) | Absolute Error (°C) | Source(s) |

|---|

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies of 3 Methylundecane Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic and geometric properties of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which govern molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mpg.de It is particularly useful for understanding the thermodynamic stability and geometry of branched alkanes compared to their linear isomers.

Research has consistently shown that branched alkanes are thermodynamically more stable than their straight-chain counterparts. nih.gov DFT studies have been used to dissect the energetic components contributing to this stability. By partitioning the total DFT energy, it has been revealed that branched alkanes, contrary to intuitive notions of steric hindrance, possess less destabilizing steric energy than linear alkanes. nih.govacs.org This stabilization is, however, counteracted by a nearly equal and opposite quantum energy term, which includes Pauli repulsion and is larger for the more compact branched structures. acs.org Ultimately, the greater stability of branched alkanes is attributed to a combination of more favorable electrostatic interactions and electron correlation energy. nih.govacs.org

A density functional analysis of a representative linear and branched alkane pair illustrates these energetic trade-offs.

| Energy Component (Reaction: n-alkane → iso-alkane) | ΔE (kcal/mol) for Pentane Isomers (n-pentane → isopentane) | Description |

|---|---|---|

| Total Energy (ΔEtotal) | -1.7 | Overall stabilization of the branched isomer. |

| Steric Energy (ΔEs) | -12.8 | Branched isomer has significantly less steric strain. acs.org |

| Quantum Energy (ΔEq) | +12.6 | Increased Pauli repulsion in the more compact branched structure largely cancels the steric stabilization. acs.org |

| Electrostatic Energy (ΔEe) | -1.5 | Favorable electrostatic interactions contribute to the net stability of the branched isomer. acs.org |

Data derived from studies on alkane isomers. acs.org

Further DFT studies suggest that intramolecular hydrogen-hydrogen (H-H) bonds in highly branched alkanes may also contribute a secondary stabilizing effect. researchgate.netnih.gov For 3-methylundecane, these principles imply that its branched structure confers greater thermodynamic stability compared to n-dodecane, arising from a complex interplay of steric, quantum, and electrostatic effects.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. solubilityofthings.comlibretexts.org These methods are vital for determining the energetics of chemical reactions, such as the energy required for bond cleavage.

Systematic theoretical studies on the homolytic C-H bond cleavage in alkanes have been performed using high-level ab initio composite methods like G4 and G4(MP2), alongside DFT. stuba.sk These studies calculate bond dissociation enthalpies (BDEs), which quantify the energy required to break a specific bond. For simple branched hydrocarbons, composite ab initio methods have been shown to be in better agreement with experimental data compared to DFT approaches. stuba.sk The application of these methods to this compound would allow for the precise calculation of the BDE for each unique C-H and C-C bond, providing fundamental data on its chemical reactivity and thermal stability. Such calculations would reveal, for instance, the relative ease of radical formation at the tertiary carbon (C3) versus the various secondary and primary carbons along the undecane (B72203) chain.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Molecular Dynamics (MD) Simulations of Hydrocarbon Systems

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into the physical movements, interactions, and collective behavior of molecules. shareok.org These simulations are indispensable for studying the fluid properties and dynamics of hydrocarbons like this compound.

MD simulations are extensively used to explore the behavior of hydrocarbons at interfaces and under confinement, which significantly influences their phase behavior. shareok.orgnih.govmdpi.com When a fluid is confined between two surfaces, it often organizes into layers, giving rise to an oscillatory solvation force as a function of the distance between the surfaces. researchgate.netuu.nl

The degree of molecular branching has a profound impact on this phenomenon. Simulations and experiments show that for linear alkanes like n-decane or n-hexadecane, the solvation force exhibits strong oscillations. researchgate.netuu.nl In contrast, highly branched alkanes like squalane (B1681988) (a C30 alkane with six methyl branches) show suppressed oscillations and a solvation force that is mostly repulsive or has a single broad attractive minimum. researchgate.netgatech.eduresearchgate.net The branching disrupts the efficient packing and ordering of molecules into distinct layers.

This compound, as a molecule with a single methyl side group, represents an intermediate case. Computer simulations and experiments have confirmed that this compound still exhibits oscillatory solvation forces, demonstrating that a single branch is not sufficient to completely eliminate the layering behavior. uu.nlresearchgate.netaip.org However, the amplitude of these oscillations is reduced compared to its linear isomer, and the force profile may be shifted toward the attractive region. uu.nl This indicates that the methyl group in this compound perturbs but does not destroy the molecular ordering characteristic of linear alkanes in confinement.

The adsorption and diffusion of hydrocarbons in nanoporous materials like zeolites and shale kerogen are critical in catalysis and geoscience. researchgate.net MD and Grand Canonical Monte Carlo (GCMC) simulations are key tools for investigating these processes at the molecular scale. tandfonline.compku.edu.cn

Studies show that the adsorption and transport of alkanes in confined spaces are highly dependent on the molecule's size and shape relative to the pore geometry. researchgate.nettandfonline.com Branching can significantly alter how a molecule interacts with the pore surface and its mobility within the pore network. For instance, the transport mechanism of hydrocarbon mixtures in the microporous organic matter of shale is found to be purely diffusive, with transport coefficients that scale inversely with the alkane chain length. researchgate.net

For this compound, its methyl branch would influence its diffusion coefficient and adsorption selectivity in such environments. Compared to a linear C12 alkane, the branched structure of this compound might lead to lower diffusion rates in narrow, one-dimensional channels due to steric hindrance, a phenomenon known as the "window effect." Conversely, its more compact shape could be advantageous for diffusion in certain three-dimensional pore networks. Simulations can quantify these effects by calculating diffusion coefficients and adsorption isotherms, providing data essential for modeling fluid transport in porous media. pku.edu.cn

Conformational analysis involves the study of the different three-dimensional arrangements (conformations or rotamers) of a molecule that arise from rotation around its single bonds. lumenlearning.comlibretexts.org The relative stability of these conformers is determined by factors like torsional strain (from eclipsing bonds) and steric strain (from non-bonded atoms being forced too close together). libretexts.orgmaricopa.edu

For this compound, the presence of the methyl group at the C3 position creates more complex conformational possibilities compared to a linear alkane. Rotations around the C2-C3 and C3-C4 bonds are particularly important. The gauche conformation, where bulky groups are 60° apart, is higher in energy than the anti conformation (180° apart) due to steric strain. maricopa.edulibretexts.org The energetic penalties associated with these interactions dictate the most probable shapes the molecule will adopt.

| Interaction Type | Associated Strain | Energy Cost (kcal/mol) |

|---|---|---|

| H ↔ H eclipsed | Torsional | ~1.0 lumenlearning.com |

| H ↔ CH₃ eclipsed | Torsional & Steric | ~1.4 lumenlearning.com |

| CH₃ ↔ CH₃ eclipsed | Torsional & Steric | ~2.6 - 3.1 lumenlearning.commaricopa.edu |

| CH₃ / CH₃ gauche | Steric | ~0.9 maricopa.edu |

General energy values for alkane conformational interactions.

MD simulations can track the transitions between different conformations over time. Studies on confined alkanes have shown that the rate of conformational (trans-gauche) transitions is reduced compared to the bulk fluid, especially when the molecules are forced into well-ordered layers. researchgate.net This indicates that confinement not only restricts the position of this compound molecules but also limits their internal flexibility.

Adsorption and Diffusion Behavior in Confined Environments

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Branched Alkanes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.org These models establish a mathematical relationship between a set of predictor variables, known as molecular descriptors, and a response variable, which can be a physical property or a biological activity. wikipedia.orgnih.gov For alkanes and their isomers, QSPR is particularly valuable for predicting physicochemical properties, as experimental measurements for the vast number of possible structures can be time-consuming and costly. cam.ac.ukbibliomed.org

The fundamental principle of QSAR/QSPR is that the structure of a molecule dictates its properties. wikipedia.org By quantifying structural features through numerical descriptors, it becomes possible to create regression or classification models that can estimate the properties of new or untested compounds. nih.gov In the context of branched alkanes like this compound, QSPR models are developed to predict properties such as boiling point, vapor pressure, viscosity, critical temperature, and chromatographic retention indices. cam.ac.uknih.govnih.gov

Research Findings in QSPR Modeling for Branched Alkanes

Research in QSPR modeling for branched alkanes focuses on developing robust models that can accurately account for the subtle structural differences among isomers. The branching in an alkane's carbon chain significantly influences its physical properties. For instance, increased branching generally leads to a lower boiling point compared to the corresponding linear alkane.

Various mathematical and statistical methods are employed to build these models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and artificial neural networks. cam.ac.ukaljest.nete-journals.in The success of a QSPR model heavily relies on the selection of appropriate molecular descriptors that can effectively capture the structural variations. kashanu.ac.ir For alkanes, these descriptors often include:

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. frontiersin.org They describe the size, shape, and degree of branching. Examples include the Randić index, Zagreb indices, and the Xu index. frontiersin.orgacs.org

Constitutional Descriptors: These describe the basic composition of the molecule, such as the number of carbon atoms, number of single bonds, and molecular weight.

Geometric Descriptors: These are derived from the 3D coordinates of the atoms and describe the spatial arrangement of the molecule.

A study by Katritzky et al. successfully used the QSPR method to interpret and predict the gas chromatography (GC) retention indices of 178 methylalkanes, including those produced by insects. nih.gov Their general QSPR model, which primarily used topological descriptors, demonstrated an error rate similar to that of experimental measurements and was validated through both leave-one-out cross-validation and by predicting an external set of 30 methyl-branched hydrocarbons. nih.gov

Another approach, the Abraham solvation parameter model, has been used to calculate solute descriptors for a wide range of methylated alkanes, including this compound. mdpi.comresearchgate.net In this model, properties are predicted based on linear free energy relationships. For nonpolar compounds like alkanes, many of the solute descriptors are zero, simplifying the calculation and focusing on descriptors like the L-descriptor, which is related to the gas-liquid partition coefficient on a stationary phase. mdpi.com This L-descriptor for this compound has been calculated from its experimental Kovats retention index. bibliomed.orgmdpi.comresearchgate.net

QSPR Data for this compound

This compound has been included as a data point in the development of various QSPR models. These studies provide calculated and experimental values for several of its physicochemical properties. The following table summarizes some of the properties of this compound that have been subjects of QSPR studies.

| Property | Value | Method/Context | Source |

|---|---|---|---|

| Boiling Point | 210.30 °C | Experimental value used in a neural network model. | cam.ac.uk |

| Kovats Retention Index | 1169.6 | Used to calculate the Abraham model L-descriptor. | researchgate.net |

| Kovats Retention Index | 1172.0 | Used to calculate the Abraham model L-descriptor. | bibliomed.org |

| Abraham L-descriptor | 5.550 | Calculated from the Kovats retention index. | mdpi.comresearchgate.net |

| Standard Enthalpy of Formation (Gas) | -325.98 kJ/mol | Predicted by a GA-MLR QSPR model. | researchgate.net |

These models demonstrate the power of computational chemistry to estimate the properties of branched alkanes. For example, a general equation based on four parameters—carbon atom number (n), S CNE, ΔAOEI, and ΔAIMPI—has been proposed to express nonlinear changes in the physicochemical properties of noncyclic alkanes, showing high estimation accuracy for properties like boiling point and critical temperature. nih.gov Such models provide a convenient method for predicting the properties of a vast number of branched organic compounds where experimental data may be unavailable. nih.gov

Compound Index

Natural Occurrence and Ecological Significance

This compound's existence in both the geological and biological spheres underscores its significance in diverse scientific fields. Its discovery in crude oil has implications for petroleum geochemistry, while its function as a semiochemical in insects highlights its importance in chemical ecology.

This compound is a naturally occurring component of crude oil and natural gas. pnas.orgbiorxiv.org Its presence, along with other iso-alkanes (2-methyl alkanes) and anteiso-alkanes (3-methylalkanes), is of considerable interest in petroleum geochemistry. ukessays.com These branched alkanes serve as biomarkers, which are organic compounds in geological samples that can be traced back to a biological origin, providing valuable information about the source, depositional environment, and thermal maturity of the petroleum. ukessays.comnih.goveolss.net

The analysis of branched alkanes like this compound helps in the characterization of crude oils. For instance, the distribution of n-alkanes, iso-alkanes, and anteiso-alkanes can help to infer the source of the organic matter that formed the petroleum. ukessays.com While high molecular weight n-alkanes with an odd-carbon preference are often indicative of terrestrial plant waxes, shorter-chain branched alkanes can be associated with bacterial or algal precursors. ukessays.com The ratio of different isomers and their abundance can be used in oil-oil and oil-source rock correlation studies, helping to piece together the petroleum system of a sedimentary basin. cup.edu.cnmdpi.com For example, mid-chain monomethyl alkanes have been noted in crude oils originating from Lower Paleozoic to Precambrian source rocks. cup.edu.cn

In geochemical analysis, techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to separate and identify the complex mixture of hydrocarbons in crude oil, including this compound. oup.comresearchgate.net The structural characteristics of alkanes, such as the degree of branching, can influence the physical properties of crude oil, like viscosity. researchgate.net While specific studies focusing solely on this compound as a key biomarker are not extensively detailed, its inclusion in the broader category of branched alkanes makes it a component of comprehensive geochemical assessments. researchgate.netgeoscienceworld.orgscielo.org.co

This compound plays a crucial role in the chemical communication of various organisms, particularly insects. nih.gov It functions as a semiochemical, a chemical substance that carries a message. These chemical signals are fundamental to mediating interactions both within and between species. antwiki.org

The outer surface of insects is covered by a waxy layer composed of a complex mixture of lipids, of which cuticular hydrocarbons (CHCs) are a major component. biorxiv.orgoup.com These CHCs, which include n-alkanes, alkenes, and methyl-branched alkanes like this compound, are critical for preventing desiccation. biorxiv.org Secondarily, they have evolved to serve as vital chemical signals in insect communication. biorxiv.orgmyrmecologicalnews.org

CHC profiles are often species-specific and can even vary between colonies, sexes, castes, and individuals within a species. oup.commyrmecologicalnews.org This variation allows CHCs to convey a wealth of information, acting as contact pheromones for nestmate recognition, kin recognition, and signaling reproductive status. biorxiv.orgmyrmecologicalnews.orgup.ac.za

A notable example of the importance of this compound as a CHC is found in the African termite-raiding ant, Pachycondyla analis. nih.govuliege.beantwiki.org In this species, the CHC profile is a complex blend of alkanes, alkenes, and methyl-branched alkanes with carbon chain lengths ranging from C8 to C31. antwiki.orguliege.beantwiki.org Studies have shown that while the proportions of n-alkanes remain relatively constant between different colonies, the proportions of alkenes and methyl-branched alkanes, including this compound, vary. uliege.beantwiki.org This variation is key to nestmate recognition. Through a "mandible opening response" bioassay, it was demonstrated that P. analis can distinguish between nestmates and non-nestmates based on their CHC profiles. up.ac.zaantwiki.org Discriminant analysis of the CHC profiles, which included this compound as one of the discriminating compounds, successfully grouped ants according to their colony of origin. up.ac.zauliege.beantwiki.org This indicates that methyl-branched alkanes like this compound are crucial components of the colony-specific odor that allows these ants to identify intruders. up.ac.zaantwiki.org

The table below lists some of the compounds identified in the cuticular hydrocarbon profile of Pachycondyla analis.

| Compound Name | Chemical Class |

| n-Undecane | n-Alkane |

| This compound | Methyl-branched Alkane |

| 3,6-Dimethylundecane | Methyl-branched Alkane |

| n-Tridecane | n-Alkane |

| n-Pentadecane | n-Alkane |

| 3-Methylheptadecane | Methyl-branched Alkane |

| 2-Methylheptadecane | Methyl-branched Alkane |

| (Z)-9-Tricosene | Alkene |

This table is based on compounds identified in studies of Pachycondyla analis CHC profiles. up.ac.zauliege.be

The biosynthesis of CHCs in insects is a complex process that primarily occurs in specialized cells called oenocytes. biorxiv.orgup.ac.za The general pathway involves the de novo synthesis of fatty acids, which are then elongated to form very-long-chain fatty acyl-CoAs. oup.com These precursors are subsequently converted to hydrocarbons. biorxiv.org

The formation of methyl-branched alkanes, such as this compound, involves the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit at a specific point during the fatty acid chain elongation process. biorxiv.org The propionate (B1217596) that forms methylmalonyl-CoA can be derived from the amino acids valine, isoleucine, or methionine. biorxiv.org

The regulation of CHC biosynthesis is intricate and can be influenced by various factors, including the insect's developmental stage, diet, and social environment. biorxiv.org Recent research has shed light on the hormonal regulation of this process. In the ant Camponotus fellah, the oxytocin/vasopressin-like peptide, inotocin, and its receptor have been shown to regulate the synthesis of CHCs. pnas.orgpnas.org The expression of the inotocin receptor is found specifically in the oenocytes. pnas.orgpnas.org As worker ants age and transition from in-nest nursing duties to foraging outside the nest, the levels of inotocin and its receptor increase. pnas.orgpnas.org This upregulation leads to an increase in CHC synthesis, which is thought to be a crucial adaptation for resisting the drier conditions encountered by foragers. pnas.orgpnas.org This hormonal control demonstrates a sophisticated mechanism for adjusting the protective and communicative functions of the cuticle in response to changing physiological and environmental demands. pnas.orgmyrmecologicalnews.orgpnas.org

Biosynthesis Pathways of Branched Alkanes in Biological Systems

While the geological formation of alkanes occurs over millions of years, many living organisms have the remarkable ability to synthesize these compounds through defined metabolic pathways. The microbial world, in particular, showcases a diversity of pathways for producing alkanes, including branched varieties like this compound.

Microorganisms such as bacteria and fungi can produce a wide array of volatile organic compounds (VOCs), including hydrocarbons. researchgate.net The biosynthesis of these compounds is of great interest for potential applications in biofuels and specialty chemicals. longdom.org Several distinct pathways for microbial alkane and alkene (alka(e)ne) biosynthesis have been identified, most of which are derived from fatty acid metabolism.

One of the primary pathways involves the reduction of fatty acyl-ACPs (acyl carrier proteins) or fatty acyl-CoAs to aldehydes, which are then converted to alkanes via an aldehyde-deformylating oxygenase (ADO). nih.gov To produce branched-chain alkanes, the fatty acid biosynthesis pathway is initiated with branched-chain starter units derived from the catabolism of branched-chain amino acids.

Research on the fungus Fusarium verticillioides has demonstrated its ability to produce a variety of VOCs, including a significant proportion of branched-chain alkanes. researchgate.net In one study, this compound was identified as one of the 30 branched-chain alkanes produced by this fungus when grown on different carbon sources. researchgate.net The production of these branched alkanes was found to be highest when the fungus was cultured with fructose (B13574) and sucrose. researchgate.net Similarly, the fungus Aspergillus niger has been shown to produce this compound as part of its profile of volatile metabolites. researchgate.net The presence of this compound has also been reported in the volatile profiles of stored rice, where its origin is likely microbial. mdpi.com

Metabolic engineering efforts have focused on harnessing these microbial pathways for the production of biofuels. longdom.org For instance, Escherichia coli has been engineered to produce short-chain alkanes suitable for gasoline. longdom.orgresearchgate.net By manipulating the fatty acid biosynthesis pathway, for example by introducing enzymes with broader substrate specificity like FabH2 from Bacillus subtilis, the product profile can be expanded to include different chain lengths and branched alkanes. nih.gov These strategies involve modifying the pool of fatty acid precursors to favor the synthesis of desired branched-chain alkanes.

The table below lists some of the microorganisms that have been reported to produce this compound.

| Organism | Type | Context |

| Fusarium verticillioides | Fungus | Produces a variety of volatile organic compounds, including this compound, with production influenced by the carbon source. uliege.beresearchgate.netcnr.ituliege.be |

| Aspergillus niger | Fungus | Identified as a producer of this compound among other volatile metabolites with potential biocontrol activity. researchgate.net |

| Various microbes in stored rice | Mixed Microbial Community | This compound has been detected as a volatile compound in stored rice, likely of microbial origin. mdpi.comacs.orgnih.govresearchgate.net |

| Various microbes in nuruk | Mixed Microbial Community | 4-methylundecane, a structural isomer, has been identified in traditional Korean fermentation starters (nuruk). scispace.com |

An in-depth examination of the biological and environmental interactions of the chemical compound this compound reveals complex pathways for both its creation in nature and its breakdown by microorganisms. Research into its biosynthesis sheds light on the enzymatic processes that lead to its formation, while studies on its biodegradation are crucial for developing strategies to clean up environments contaminated with this and other related hydrocarbons.

Role in Chemical Ecology of Organisms

Insect Cuticular Hydrocarbons as Chemical Signals

1 Biological Synthesis of this compound

The biosynthesis of branched-chain alkanes like this compound is intrinsically linked to fatty acid metabolism. In certain organisms, particularly cyanobacteria, a specialized enzymatic pathway has been identified that converts fatty acid precursors into alkanes.

1 Fatty Acid Metabolism-Derived Pathways

The journey from fatty acid to alkane begins with the cell's fatty acid synthesis (FAS) machinery. annualreviews.org For branched-chain alkanes such as this compound, the process starts with a branched-chain acyl-CoA primer, which is derived from the catabolism of branched-chain amino acids. scienceopen.com This primer is then elongated by the FAS system. asm.org

The key steps involve the conversion of these fatty acid precursors into their corresponding aldehydes, and subsequently into alkanes. This transformation is a critical juncture where the hydrocarbon's structure is determined. The production of various volatile organic compounds, including branched-chain alcohols and aldehydes, is influenced by amino acid catabolism, while the formation of alkanes is directly tied to fatty acid biosynthesis and degradation. pdx.edu

2 Genetic and Biochemical Studies of Key Enzymes (e.g., Acyl-ACP Reductase (AAR), Aldehyde Deformylating Oxygenase (ADO))

Two key enzymes are central to the conversion of fatty acids to alkanes in cyanobacteria: Acyl-ACP Reductase (AAR) and Aldehyde Deformylating Oxygenase (ADO). researchgate.net

Acyl-ACP Reductase (AAR): This enzyme initiates the process by reducing an acyl-ACP (acyl carrier protein) to a fatty aldehyde. researchgate.net The substrate specificity of AAR is a crucial determinant of the final alkane product. Different variants of AAR have preferences for either straight-chain or branched-chain acyl-ACPs. For the synthesis of this compound, an AAR with a preference for a 3-methyl-branched acyl-ACP would be required.

Aldehyde Deformylating Oxygenase (ADO): Following the action of AAR, ADO catalyzes the conversion of the fatty aldehyde into an alkane with one less carbon atom, releasing the removed carbon as formate. nih.gov ADO is a non-heme di-iron oxygenase. researchgate.net The enzyme has been shown to act on a range of aldehyde substrates, including branched-chain aldehydes, which would be necessary for the production of this compound. researchgate.netresearchgate.net Kinetic studies have shown that the efficiency of ADO can vary with the chain length and branching of the aldehyde substrate. d-nb.info

The following table presents kinetic data for a cyanobacterial ADO with various aldehyde substrates, illustrating the enzyme's activity on different chain lengths. While specific data for the precursor to this compound is not available, the data for similar aldehydes provide insight into the enzyme's function.

Enzyme Kinetics of a Cyanobacterial Aldehyde Deformylating Oxygenase (ADO)

| Substrate (Aldehyde) | K_M (μM) | V_max (μM/h) | Reference |

|---|---|---|---|

| Heptanal | 260 ± 60 | 7.3 ± 0.6 | umich.edu |

| Decyl aldehyde | 5.0 - 18.3 | 25.0 - 537.0 | science.govscience.gov |

Conclusion

3-Methylundecane serves as a significant model compound within the broader class of branched alkanes. Its defined physicochemical properties make it a valuable standard for analytical applications, particularly in gas chromatography and mass spectrometry. Furthermore, its identification as a key component in the pheromonal communication of various insect species underscores its importance in the field of chemical ecology. Ongoing research into the stereospecific synthesis and biological activity of this compound and related branched hydrocarbons continues to advance our understanding of chemical signaling in the natural world and provides tools for the detailed analysis of complex organic mixtures.

Research Applications and Future Directions for 3 Methylundecane

Role in Fuel Chemistry and Combustion Science Research

Surrogate Fuel Development and Characterization

The development of alternative and synthetic aviation fuels, such as those derived from natural gas (S-8) or alcohol-to-jet (ATJ) processes, necessitates the creation of corresponding surrogate mixtures for testing and modeling. ejcmpr.commdpi.comdtn.com 3-Methylundecane has been identified as a constituent in the complex hydrocarbon mixtures of these advanced fuels. ejcmpr.commdpi.commdpi.com Researchers formulate surrogate fuels by selecting a limited number of pure compounds, like this compound, to represent the major hydrocarbon classes (e.g., linear, branched, and cyclic alkanes) found in the parent fuel.

Table 1: Examples of Fuel Surrogate Compositions and Target Properties

| Target Fuel | Surrogate Component Example | Target Properties Matched | Reference |

|---|---|---|---|

| Alcohol-to-Jet (ATJ) | This compound, 2,2,4,4,6,8,8-heptamethylnonane, isododecane | Density, viscosity, speed of sound, bulk modulus, surface tension, flash point | mdpi.comdtn.com |

| Jet-A | n-dodecane, this compound | Density, sound speed, viscosity, thermal conductivity, cetane number, volatility | geoexpro.com |

| Synthetic Aviation Fuel (S-8) | n-dodecane, this compound, 4-methylundecane | Density, sound speed, boiling point, thermal conductivity, viscosity, distillation curve | ejcmpr.com |

| Hydrotreated Renewable Jet (HRJ) Fuel | 2-methylundecane (B1362468), n-dodecane | Ignition delay, autoignition characteristics | researchgate.net |

Fundamental Combustion Kinetic Modeling

Because real fuels like JP-8 are composed of hundreds of hydrocarbons, developing detailed chemical kinetic models for their combustion is computationally prohibitive. kaust.edu.saresearchgate.net Surrogate fuels, containing components like this compound, provide a tractable solution for numerical modeling. researchgate.net These models are essential for designing next-generation jet and internal combustion engines. kaust.edu.saacs.org

Kinetic models for surrogates aim to accurately predict a wide range of combustion phenomena, including ignition delay times, laminar flame speeds, and the formation of pollutants. ecust.edu.cnroyalsocietypublishing.org The branched structure of this compound influences low-temperature oxidation chemistry, including the "negative temperature coefficient" (NTC) behavior observed during autoignition. kaust.edu.saroyalsocietypublishing.org Researchers develop and validate these complex models, which can involve thousands of reactions, by comparing simulation results with experimental data from shock tubes and rapid compression machines. royalsocietypublishing.orgrsc.org For example, the autoignition of hydrotreated renewable jet (HRJ) fuels was modeled using a surrogate containing 2-methylundecane (an isomer of this compound) to predict ignition behavior at low temperatures. researchgate.net The accuracy of these models is critical for understanding fuel performance under various pressures and equivalence ratios. researchgate.netroyalsocietypublishing.org

Advanced Materials Science and Nanoscience Applications Involving Alkanes

While direct applications of pure this compound in materials science are not widely documented, the broader class of long-chain and branched alkanes is integral to various advanced materials and nanotechnologies. The principles governing their behavior provide a framework for understanding how molecules like this compound could be utilized.

Alkanes are fundamental to the creation of self-assembled monolayers (SAMs), which are highly ordered molecular films that spontaneously form on certain surfaces. aip.org For example, alkanethiols readily form crystalline-like monolayers on gold surfaces, a process driven by the affinity of sulfur for the metal and the van der Waals forces between the alkane chains. jyi.org Similarly, long-chain alkanes and their derivatives can self-assemble on graphite (B72142) to form ordered nanoscale patterns. aip.org These SAMs are used to precisely engineer surface properties like wetting and corrosion resistance and have applications in molecular electronics and biological arrays. harvard.edu

In nanoscience, alkanes serve as stabilizing agents or capping ligands for nanoparticles, preventing their aggregation and allowing for their dispersion in various solvents. rsc.orgactascientific.com Long-chain alkanes have been used to stabilize silver and silica (B1680970) nanoparticles, which then self-assemble into ordered two- and three-dimensional structures upon solvent evaporation. rsc.org The ability to control the forces between these alkane-capped nanoparticles is crucial for creating new materials with unique collective optical and electronic properties. rsc.org Furthermore, alkanes are involved in the synthesis of novel nanostructures, such as lead sulfide (B99878) nanosheets, where their presence can direct the growth of two-dimensional materials. nih.gov Alkanes also serve as phase change materials (PCMs) for thermal energy storage, due to their ability to store and release significant amounts of energy during melting and freezing, a property that can be enhanced through microencapsulation. acs.org

Emerging Research Avenues and Interdisciplinary Studies

The study of branched hydrocarbons like this compound is expanding into new interdisciplinary fields, driven by advances in computational science and a growing emphasis on sustainability.

Artificial Intelligence and Machine Learning in Hydrocarbon Discovery and Design

Table 2: Applications of AI/ML in Hydrocarbon Research

| Application Area | AI/ML Technique/Approach | Objective | Reference |

|---|---|---|---|

| Fuel Design | Inverse Mixture Design, Quantitative Structure-Property Relationship (QSPR) | Create fuel mixtures with predefined target properties (e.g., ignition quality, sooting propensity). | innovationnewsnetwork.comkaust.edu.sa |

| Fuel Property Prediction | Artificial Neural Networks, Support Vector Machines | Predict properties like density, viscosity, and heat of combustion based on molecular structure. | acs.org |

| Hydrocarbon Exploration | Pattern Recognition, Data Mining | Analyze seismic and geological data to identify potential oil and gas reservoirs. | ejcmpr.comcrowdfield.net |

| Reservoir Simulation | Supervised Learning, Predictive Modeling | Forecast oil recovery and optimize production parameters. | mdpi.com |

Sustainable Chemical Processes for Branched Hydrocarbons

There is a significant research effort focused on developing sustainable and green processes for producing branched alkanes, moving away from traditional petroleum-based feedstocks. trellis.netacs.orgnovapublishers.com One promising avenue is the conversion of biomass and lignocellulose into valuable platform molecules, which can then be catalytically upgraded to fuel-range hydrocarbons. royalsocietypublishing.orgrsc.orgresearchgate.net